molecular formula C13H10N2O2 B14413786 5-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 84462-77-1

5-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B14413786
CAS No.: 84462-77-1
M. Wt: 226.23 g/mol
InChI Key: NDTOGYXXBVSCRL-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is an organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a methoxyphenyl group attached to a dihydropyridine ring, which is further substituted with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate under reflux conditions. This reaction forms an intermediate, which is then cyclized to yield the desired dihydropyridine compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific dihydropyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

84462-77-1

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C13H10N2O2/c1-17-12-4-2-9(3-5-12)11-6-10(7-14)13(16)15-8-11/h2-6,8H,1H3,(H,15,16)

InChI Key

NDTOGYXXBVSCRL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC(=O)C(=C2)C#N

Origin of Product

United States

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